molecular formula C10H10F3NO B13955355 1-(4-(((Trifluoromethyl)amino)methyl)phenyl)ethanone

1-(4-(((Trifluoromethyl)amino)methyl)phenyl)ethanone

Cat. No.: B13955355
M. Wt: 217.19 g/mol
InChI Key: GHRHZTWTTBBVJZ-UHFFFAOYSA-N
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Description

1-(4-(((Trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((Trifluoromethyl)amino)methyl)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((Trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(((Trifluoromethyl)amino)methyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-(((Trifluoromethyl)amino)methyl)phenyl)ethanone exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-(Trifluoromethyl)acetophenone: Similar structure but lacks the amino-methyl group.

    2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone: Contains an amino group but differs in the position of the trifluoromethyl group.

Uniqueness

1-(4-(((Trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to the presence of both the trifluoromethyl and amino-methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[4-[(trifluoromethylamino)methyl]phenyl]ethanone

InChI

InChI=1S/C10H10F3NO/c1-7(15)9-4-2-8(3-5-9)6-14-10(11,12)13/h2-5,14H,6H2,1H3

InChI Key

GHRHZTWTTBBVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CNC(F)(F)F

Origin of Product

United States

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